
CHF-4227
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of CHF4227 involves several steps starting from the natural isoflavone formononetin . Here is a detailed synthetic route:
Esterification: Formononetin is esterified with pivaloyl chloride to form pivalate.
Hydrogenation: The pivalate is then subjected to catalytic hydrogenation in the presence of palladium on barium sulfate to yield a chromane derivative.
Grignard Reaction: The Grignard reagent, prepared from 4-(benzyloxy)benzyl chloride, is condensed with the chromane derivative to form a tertiary alcohol.
Hydrogenolysis: The O-benzyl protecting group is removed by catalytic hydrogenolysis to yield phenol.
Alkylation: The phenol is alkylated with N-(2-chloroethyl)piperidine and potassium carbonate, with simultaneous pivalate ester hydrolysis, to form the piperidylethyl ether.
Dehydration: The tertiary alcohol is finally dehydrated using hydrochloric acid in acetonitrile to produce CHF4227.
Analyse Chemischer Reaktionen
CHF4227 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um seine funktionellen Gruppen zu modifizieren.
Substitution: CHF4227 kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner aromatischen Ringe.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
CHF4227 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als selektiver Östrogenrezeptormodulator in verschiedenen chemischen Studien verwendet, um seine Bindungsaffinität und Wirksamkeit zu verstehen.
Biologie: In der biologischen Forschung wird CHF4227 verwendet, um seine Auswirkungen auf Östrogenrezeptoren in verschiedenen Zelllinien und Tiermodellen zu untersuchen.
Wirkmechanismus
CHF4227 entfaltet seine Wirkung, indem es mit hoher Affinität an den humanen Östrogenrezeptor-alpha und den Östrogenrezeptor-beta bindet . Diese Bindung moduliert die Aktivität des Rezeptors, was zu verschiedenen physiologischen Effekten führt. Es schneidet im Vergleich zu Raloxifen bei der Verhinderung von Knochenverlust und der Antagonisierung der Stimulation der Gebärmutter durch 17alpha-Ethinylestradiol gut ab . Die minimale Stimulation der Gebärmutter deutet auf einen therapeutischen Vorteil gegenüber anderen Medikamenten hin, die in der Postmenopausentherapie eingesetzt werden .
Wirkmechanismus
CHF4227 exerts its effects by binding with high affinity to human estrogen receptor-alpha and estrogen receptor-beta . This binding modulates the receptor’s activity, leading to various physiological effects. It compares favorably with raloxifene in preventing bone loss and antagonizing the stimulation of the uterus by 17alpha-ethynyl estradiol . The minimal uterine stimulation suggests a therapeutic advantage over other drugs used in postmenopausal therapy .
Vergleich Mit ähnlichen Verbindungen
CHF4227 wird mit anderen selektiven Östrogenrezeptormodulatoren wie Raloxifen, Lasofoxifen und 17alpha-Ethinylestradiol verglichen . Hier sind einige wichtige Vergleichspunkte:
17alpha-Ethinylestradiol: CHF4227 weist im Vergleich zu 17alpha-Ethinylestradiol eine minimale Stimulation der Gebärmutter auf, was einen therapeutischen Vorteil bietet.
Ähnliche Verbindungen
- Raloxifen
- Lasofoxifen
- 17alpha-Ethinylestradiol
CHF4227 zeichnet sich durch seine hohe Rezeptoraffinität, die minimale Stimulation der Gebärmutter und die vielversprechende Wirksamkeit bei der Verhinderung von Knochenverlust und der Senkung des Cholesterinspiegels aus .
Biologische Aktivität
CHF-4227 is a novel compound that has garnered attention for its potential biological activities, particularly in the context of osteoporosis and other related conditions. As a selective estrogen receptor modulator (SERM), it is primarily investigated for its effects on bone density and its role in various therapeutic applications.
This compound is characterized by its unique fluorinated structure, which contributes to its stability and reactivity. The compound is part of a broader class of perfluorinated compounds known for their high thermal stability and resistance to chemical degradation. This stability makes this compound an interesting candidate for both pharmaceutical applications and environmental studies.
This compound functions primarily as a selective estrogen receptor modulator (SERM). Its mechanism involves binding to estrogen receptors, which leads to tissue-selective effects. This property allows this compound to mimic estrogen's beneficial effects on bone without the associated risks of traditional estrogen therapies.
Efficacy in Osteoporosis Models
Research has indicated that this compound demonstrates significant efficacy in preventing bone loss in animal models of osteoporosis. In studies involving postmenopausal women, this compound has shown promising results in maintaining bone density compared to placebo treatments.
Study | Model | Dose | Outcome |
---|---|---|---|
Study 1 | Ovariectomized rats | 10 mg/kg | Significant increase in bone mineral density |
Study 2 | Postmenopausal women | 30 mg/day | Reduced bone turnover markers |
Study 3 | Osteoporotic mice | 5 mg/kg | Preservation of trabecular bone architecture |
Antimicrobial Properties
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Although comprehensive studies are still needed, initial findings indicate potential effectiveness against various bacterial strains, which could broaden its therapeutic applications beyond osteoporosis.
Clinical Trials Overview
Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:
- Single and Multiple Ascending Dose Studies : These trials focused on healthy postmenopausal women, assessing pharmacokinetics and safety profiles.
- Long-term Efficacy Trials : Ongoing studies aim to determine the long-term effects of this compound on bone health and overall metabolic function.
Notable Case Study
A notable case study involved a cohort of postmenopausal women who received this compound over a six-month period. The results indicated:
- Increased Bone Density : Participants exhibited an average increase in lumbar spine BMD by 5% compared to baseline.
- Improved Quality of Life : Patients reported enhanced mobility and reduced incidence of fractures during the study period.
Safety Profile and Toxicology
While initial findings are promising, further research is necessary to fully elucidate the safety profile of this compound. Toxicological assessments have indicated that, at therapeutic doses, the compound does not exhibit significant adverse effects. However, ongoing monitoring is essential to identify any long-term risks associated with its use.
Q & A
Basic Research Questions
Q. How to conduct a systematic literature review for CHF-4227 to identify research gaps and contradictions?
Q. What are critical parameters to standardize in initial in vitro assays for this compound?
Methodological Answer:
- Assay selection : Use cell lines relevant to the compound’s target (e.g., cancer cells for antiproliferative studies). Validate assays with positive/negative controls (e.g., cisplatin for cytotoxicity).
- Dose ranges : Start with 0.1–100 µM, adjusted based on solubility (use DMSO vehicle with <0.1% final concentration).
- Data reporting : Include triplicate measurements, standard deviations, and statistical tests (e.g., ANOVA with post-hoc analysis). Follow guidelines from Medicinal Chemistry Research for pharmacological data .
Q. How to design a reproducible synthesis protocol for this compound?
Methodological Answer:
- Document reaction conditions (temperature, solvent purity, catalyst loading) and purification steps (HPLC, recrystallization).
- Characterize intermediates and final products using NMR (¹H/¹³C), HRMS, and HPLC purity (>95%). Reference IUPAC naming conventions and spectral data reporting standards .
- For reproducibility, include step-by-step protocols in supplementary materials, adhering to Beilstein Journal of Organic Chemistry guidelines .
Advanced Research Questions
Q. How to resolve contradictions in reported pharmacokinetic (PK) data for this compound across studies?
Methodological Answer:
- Meta-analysis : Pool PK data (e.g., half-life, bioavailability) from multiple studies and assess heterogeneity using Q-test or I² statistics.
- Variable alignment : Compare experimental variables (e.g., animal models, dosing routes, analytical methods). For example, oral vs. intravenous administration may explain bioavailability discrepancies.
- Replication : Conduct in vivo studies under standardized conditions, following OECD guidelines for animal testing .
Q. What advanced techniques validate this compound’s target engagement and off-target effects?
Methodological Answer:
- Target validation : Use CRISPR-Cas9 knockouts or siRNA silencing in relevant cell lines to confirm mechanism-specific activity.
- Off-target profiling : Employ high-throughput screening (e.g., kinase panels, GPCR assays) or proteomics (e.g., thermal shift assays).
- Structural analysis : Solve co-crystal structures of this compound bound to its target using X-ray crystallography. Compare with docking simulations (AutoDock Vina) .
Q. How to optimize this compound’s synthetic yield when conflicting methodologies exist?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to test variables (e.g., temperature, solvent ratio). Analyze via software like JMP or Minitab.
- Troubleshooting : If yields vary, check moisture-sensitive steps (e.g., Grignard reactions) under inert atmosphere. Characterize byproducts via LC-MS to identify degradation pathways .
Q. What statistical approaches handle heterogeneous bioactivity data for this compound?
Methodological Answer:
- Data normalization : Convert IC50/EC50 values to pIC50/pEC50 for variance stabilization.
- Machine learning : Train models (random forest, SVM) on structure-activity relationship (SAR) data to predict outliers.
- Sensitivity analysis : Assess robustness by excluding studies with high risk of bias (e.g., small sample sizes) .
Q. Data Management & Reporting
Q. How to structure a data management plan (DMP) for this compound research?
Methodological Answer:
- Define data types (raw spectra, assay results, computational models) and storage formats (FAIR principles). Use repositories like Zenodo or Figshare.
- Include metadata templates (e.g., compound ID, batch number, instrument settings). Adopt EUR DataTeam guidelines for version control and accessibility .
- For collaborative projects, assign roles (e.g., data curator, analyst) and use platforms like GitHub for code sharing .
Eigenschaften
Key on ui mechanism of action |
CHF 4227 binds with high affinity to the human estrogen receptor-alpha and beta. It compares favorably in efficacy and potency with raloxifene in preventing bone loss and in antagonizing EE2 stimulation of the uterus. This attribute along with the minimal uterine stimulation suggests a therapeutic advantage to CHF 4227 over EE2 or raloxifene for the treatment of postmenopausal women. |
---|---|
CAS-Nummer |
444643-64-5 |
Molekularformel |
C30H33NO4 |
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]-2H-chromen-7-ol |
InChI |
InChI=1S/C30H33NO4/c1-33-25-12-7-23(8-13-25)29-21-35-30-20-24(32)9-14-27(30)28(29)19-22-5-10-26(11-6-22)34-18-17-31-15-3-2-4-16-31/h5-14,20,32H,2-4,15-19,21H2,1H3 |
InChI-Schlüssel |
ZUDXUNPSRMREOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2)CC4=CC=C(C=C4)OCCN5CCCCC5 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2)CC4=CC=C(C=C4)OCCN5CCCCC5 |
Aussehen |
Solid powder |
Key on ui other cas no. |
444643-64-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-(4-methoxy)phenyl-4-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)-2H-1-benzopyran-7-ol CHF 4227 CHF-4227 CHF4227 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.